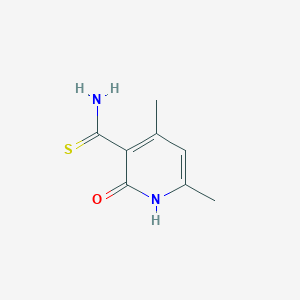

2-Hydroxy-4,6-dimethyl-thionicotinamide

Vue d'ensemble

Description

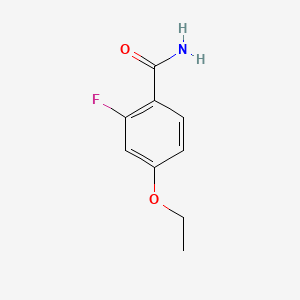

2-Hydroxy-4,6-dimethyl-thionicotinamide (HDMTN) is a sulfur-containing compound that has been studied for its potential therapeutic properties. HDMTN has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Applications De Recherche Scientifique

Potential Applications in Neuroscience

Research involving dimethyl sulfoxide (DMSO) demonstrates its utility in neuroscience, particularly in studies related to neuroprotection and the modulation of neurotransmission. DMSO is reported to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. Such findings suggest that compounds with similar properties might be explored for their neuroprotective effects, potentially applicable in conditions involving excitotoxicity, such as stroke or neurodegenerative diseases (Chengbiao Lu & M. Mattson, 2001).

Anti-Cancer Applications

The study of N,N-Dimethyl-3β-hydroxycholenamide (DMHCA) and its effects on retinal cholesterol highlights the potential of certain compounds in modulating biological pathways relevant to cancer. DMHCA's ability to decrease retinal cholesterol through partial inhibition of cholesterol biosynthesis rather than activating liver X receptor transcriptional activity indicates a novel mechanism that could be relevant in cancer research, particularly in diseases where cholesterol biosynthesis plays a role (Nicole El-Darzi et al., 2018).

Applications in Drug Development

The development of hydroxypyridinone chelators for PET imaging with Gallium-68 underscores the importance of chemical compounds in diagnostic applications. Such chelators, including derivatives of 3,4-hydroxypyridinones, have been explored for their high affinities for metal ions, illustrating the potential of specialized compounds in enhancing diagnostic imaging techniques, particularly in conditions like iron overload disease (R. Cusnir et al., 2017).

Antioxidant and Anti-Inflammatory Properties

Research into multifunctional antioxidants for the treatment of age-related diseases showcases the potential therapeutic applications of compounds with antioxidant or chelating groups. Such compounds are candidates for the preventive treatment of diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), suggesting that similar compounds could be researched for their antioxidative and anti-inflammatory properties (Hongxiao Jin et al., 2010).

Propriétés

IUPAC Name |

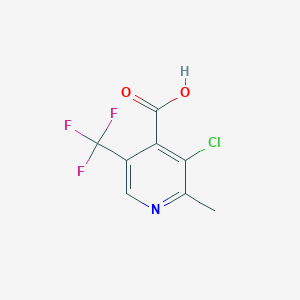

4,6-dimethyl-2-oxo-1H-pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(11)6(4)7(9)12/h3H,1-2H3,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTKMTKUMBCLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

![2-(2-{2-Chloro-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B1398600.png)

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)